3-(4-bromo-1H-pyrazol-1-yl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromopyrazol-1-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHXUIGDGPBAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77556-44-6 | |
| Record name | 3-(4-bromo-1H-pyrazol-1-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-(4-bromo-1H-pyrazol-1-yl)pyridine chemical structure and properties
[1]
Executive Summary
3-(4-bromo-1H-pyrazol-1-yl)pyridine (CAS: 77556-44-6) is a bi-heterocyclic scaffold widely utilized in medicinal chemistry and agrochemical development.[1][2] Characterized by a pyridine ring linked at the C3 position to the N1 nitrogen of a 4-bromopyrazole moiety, this compound serves as a critical "linchpin" intermediate. Its structural value lies in the orthogonal reactivity of its two rings: the pyridine nitrogen offers hydrogen-bond accepting capability and coordination potential, while the C4-bromine on the pyrazole ring provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This monograph details its physiochemical properties, validated synthesis protocols, and downstream functionalization strategies.
Chemical Identity & Physiochemical Properties[4][5]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | This compound |
| CAS Registry Number | 77556-44-6 |
| Molecular Formula | C₈H₆BrN₃ |
| Molecular Weight | 224.06 g/mol |
| SMILES | BrC1=CN(N=C1)c2cccnc2 |
| InChI Key | GEHXUIGDGPBAHL-UHFFFAOYSA-N |
Physical Properties
| Parameter | Value / Description |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water. |
| LogP (Predicted) | ~2.1 (Moderate lipophilicity) |
| pKa (Predicted) | Pyridine N: ~3.5–4.0 (Reduced basicity due to electron-withdrawing pyrazole) |
Structural Analysis & Electronic Properties
The molecule consists of two aromatic systems connected by a C-N single bond.
-
Conformation: The steric repulsion between the ortho-hydrogens of the pyridine (C2-H, C4-H) and the pyrazole (C5-H) prevents coplanarity. The rings typically adopt a twisted conformation (dihedral angle ~30–50°), which disrupts extensive
-conjugation between the rings. -
Electronic Effects: The pyrazole ring acts as a weak electron-withdrawing group (EWG) on the pyridine. Conversely, the pyridine ring pulls electron density from the pyrazole N1, making the pyrazole C4-Br bond slightly more electrophilic and reactive toward oxidative addition by Pd(0) compared to a simple bromopyrazole.
-
Basicity: The pyridine nitrogen is the primary basic site. However, its basicity is attenuated compared to unsubstituted pyridine due to the inductive withdrawal by the pyrazole ring.
Synthesis Protocols
Two primary routes are recommended for high-yield synthesis. The Chan-Lam coupling is preferred for laboratory-scale (gram) synthesis due to mild conditions and air tolerance. The Buchwald-Hartwig amination is preferred for scale-up (>100g) due to faster kinetics and lower catalyst loading.
Method A: Chan-Lam Oxidative Coupling (Recommended)
This method couples 4-bromopyrazole with 3-pyridineboronic acid using a copper catalyst in the presence of air (oxidant).
-
Reaction:
Protocol:
-
Reagents: Charge a round-bottom flask with 4-bromopyrazole (1.0 equiv), 3-pyridineboronic acid (1.5 equiv), and Cu(OAc)₂ (0.1–1.0 equiv).
-
Solvent: Add Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M concentration].
-
Base: Add Pyridine (2.0 equiv) or Triethylamine (TEA).
-
Activation: Add 4Å molecular sieves (optional, to remove water).
-
Reaction: Stir vigorously open to the atmosphere (or with an O₂ balloon) at room temperature for 12–24 hours. The reaction mixture typically turns from blue/green to dark green/brown.
-
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Wash the filtrate with aqueous NH₄OH (to sequester residual Cu) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Method B: Buchwald-Hartwig C-N Coupling
This method couples 4-bromopyrazole with 3-bromopyridine (or 3-iodopyridine). Note: This route requires selective coupling at the pyrazole NH over the C-Br bond, which is challenging. Therefore, the reverse disconnection (3-aminopyridine + di-electrophile) or using Method A is generally superior.
However, a modified Ullmann-type coupling is often cited for N-arylation of azoles:
-
Reagents: 4-bromopyrazole, 3-iodopyridine, CuI (10 mol%), Trans-1,2-diaminocyclohexane (20 mol%), K₃PO₄ (2.0 equiv) in Dioxane at 110°C.
Synthesis Workflow Diagram
Figure 1: Chan-Lam oxidative coupling workflow for the synthesis of the target scaffold.
Reactivity Profile & Functionalization[4]
The this compound scaffold is a versatile intermediate.[1] The bromine atom is the primary point of diversification.
Suzuki-Miyaura Cross-Coupling
The C4-Br bond is highly reactive toward Pd(0).
-
Application: Installation of aryl, heteroaryl, or alkyl groups.[3][4][5]
-
Conditions: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%), Arylboronic acid (1.2 equiv), Na₂CO₃ (2M aq), Dioxane/Water, 80–100°C.
-
Selectivity: The pyridine ring remains intact; the pyrazole C-Br reacts exclusively.
Buchwald-Hartwig Amination
-
Application: Conversion to 4-aminopyrazole derivatives (kinase inhibitor motifs).
-
Conditions: Pd₂(dba)₃, XPhos or BrettPhos, Primary/Secondary Amine, NaOtBu, Toluene, 100°C.
Coordination Chemistry
The pyridine nitrogen (N_py) is a monodentate ligand.
-
Metal Binding: Can form complexes with Pt(II), Pd(II), or Ru(II).
-
N-Oxidation: Reaction with m-CPBA yields the N-oxide, altering the electronic bias of the pyridine ring for further C-H functionalization.
Functionalization Pathways Diagram
Figure 2: Divergent functionalization pathways from the core scaffold.
Applications in Drug Discovery[4]
Kinase Inhibition
The 1-phenylpyrazole and 1-pyridylpyrazole motifs are privileged structures in kinase inhibitors (e.g., JNK, p38 MAPK, BRAF).
-
Mechanism: The pyridine nitrogen often acts as a hinge binder (accepting a H-bond from the kinase backbone), while the substituent at the pyrazole C4 position extends into the hydrophobic pocket.
-
Example: Derivatives of this scaffold have been explored as JNK3 inhibitors for neurodegenerative diseases.
Agrochemicals
Pyrazolyl-pyridine derivatives are investigated as insecticides and fungicides, leveraging the metabolic stability of the pyridine ring and the lipophilicity of the halogenated pyrazole.
Safety & Handling (SDS Summary)
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.
References
-
Chan-Lam Coupling Mechanism & Scope
-
Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives." Synthesis, 2011(06), 829-856. Link
-
-
Synthesis of Pyrazolyl-Pyridines
-
Cheung, M., et al. (2010). "Discovery of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(1), 163-167. Link
-
-
Physical Properties & CAS Data
-
Buchwald-Hartwig Coupling on Pyrazoles
-
Guram, A. S., et al. (1999). "New Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of Organic Chemistry. Link
-
Physicochemical Profiling of 3-(4-bromo-1H-pyrazol-1-yl)pyridine: A Computational & Experimental Guide
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 3-(4-bromo-1H-pyrazol-1-yl)pyridine (CAS 77556-44-6), a critical biaryl scaffold in medicinal chemistry.[1] Often utilized as a fragment in kinase inhibitor design (e.g., targeting TBK1 or IKKs) and as an intermediate in the synthesis of complex heterocycles, this molecule represents a classic balance between lipophilicity and polarity.
This document details the calculated partition coefficient (cLogP), Topological Polar Surface Area (TPSA), and ionization states, synthesizing data from consensus algorithms and structural activity relationship (SAR) principles. It further outlines a self-validating experimental workflow for verifying these in silico predictions.
Structural Anatomy & Computed Properties[1]
The molecule comprises a pyridine ring linked at the 3-position to the N1-position of a 4-bromo-pyrazole.[1] This specific linkage creates a biaryl system with distinct electronic properties compared to its isomers (e.g., pyrazolo[3,4-b]pyridine fused systems).
Physicochemical Data Matrix
| Property | Value (Consensus) | Source/Algorithm | Significance |
| Molecular Weight | 224.06 g/mol | IUPAC Atomic Wts | Fragment-like (<300 Da); optimal for LE optimization.[1] |
| Formula | C₈H₆BrN₃ | - | Halogenated heteroaromatic.[1] |
| cLogP | 2.12 ± 0.3 | Consensus (XLogP3, WLogP) | Moderate lipophilicity; likely permeable. |
| TPSA | ~30.0 Ų | Ertl et al. (Fragment-based) | High BBB permeability potential (TPSA < 90 Ų). |
| H-Bond Donors | 0 | Structural Count | No -OH or -NH groups; purely accepting.[1] |
| H-Bond Acceptors | 2 | Structural Count | Pyridine-N and Pyrazole-N2.[1] |
| Rotatable Bonds | 1 | C-N Bond (Pyridine-Pyrazole) | Low conformational entropy penalty upon binding.[1] |
Structural Dissection Diagram[1]
The following diagram illustrates the functional zones of the molecule, highlighting the hydrophobic bromine "head" and the polar nitrogen "tail."
Figure 1: Structural anatomy of this compound showing the lipophilic bromine anchor and the polar pyridine modulator.[1]
Deep Dive: LogP and Polarity
Calculated LogP (cLogP) Analysis
The consensus LogP of 2.12 is derived from a weighted average of atom-based and fragment-based methods.[1] Understanding the contribution of each moiety is vital for lead optimization.
-
Base Scaffold (1-Phenylpyrazole): The LogP of 1-phenylpyrazole is approximately 2.5 .[1]
-
Pyridine Effect: Replacing the phenyl ring with a pyridine ring (3-position) introduces a polar nitrogen atom. This typically reduces LogP by ~0.6 to 0.8 log units due to the increased solvation energy of the pyridine nitrogen.
-
Intermediate Estimate: 2.5 - 0.7 = 1.8.[1]
-
-
Bromine Effect: The addition of a bromine atom at the 4-position of the pyrazole significantly increases lipophilicity. The substituent constant (
) for aromatic bromine is approximately +0.86 .-
Final Estimate: 1.8 + 0.86 = 2.66 .[1]
-
-
Correction Factors: Ortho-interactions and electronic delocalization between the two rings (N-N-C-C-N system) often result in a slightly lower experimental LogP than the raw sum of parts. Advanced algorithms (e.g., SwissADME, XLogP3) adjust for this, converging on the 2.0 – 2.2 range.
Polarity & TPSA
The Topological Polar Surface Area (TPSA) is calculated by summing the surface contributions of polar fragments:
-
Pyridine Nitrogen: ~12.9 Ų.[1]
-
Pyrazole N2 (Pyridine-like): ~12.4 Ų.[1]
-
Pyrazole N1 (Pyrrole-like, substituted): 0.0 Ų (tertiary amine character in aromatic system).
-
Total TPSA: 25.3 Ų .[1]
Implication: With a TPSA well below 90 Ų and a LogP ~2.1, this molecule is predicted to have excellent passive permeability , including Blood-Brain Barrier (BBB) penetration, making it a viable CNS-active scaffold.
Experimental Validation Workflow
To transition from in silico prediction to in vitro reality, the following validation protocol is recommended. This workflow ensures that the physical sample matches the computed profile, ruling out aggregation or ionization artifacts.
Protocol: HPLC-Based LogP Determination
Instead of the traditional shake-flask method, which is prone to emulsion errors, use Reversed-Phase HPLC (RP-HPLC) correlating retention time (
-
Standard Curve Generation:
-
Select 5 reference standards with known LogP values spanning 1.0 to 4.0 (e.g., Toluene, Naphthalene, Acetophenone).
-
Measure capacity factors (
) where . -
Plot LogP vs.
.
-
-
Sample Measurement:
-
Inject this compound (10 µM in MeOH/Water).
-
Calculate LogP using the regression equation from step 1.
-
-
pKa Correction:
-
Ensure the mobile phase pH is buffered (pH 7.4) to maintain the neutral species. The pyridine nitrogen (pKa ~5.2) will be partially protonated at acidic pH, drastically lowering the apparent LogP (LogD).
-
Validation Logic Diagram
Figure 2: Workflow for validating the physicochemical properties of the scaffold.
Synthetic Context & Drug Design Implications[1][2][3]
Synthesis
The synthesis of this compound is typically achieved via a copper-catalyzed Ullmann-type coupling or Chan-Lam coupling .[1]
-
Reactants: 3-Bromopyridine (or 3-pyridineboronic acid) + 4-Bromo-1H-pyrazole.[1]
-
Conditions: CuI, Ligand (e.g., DMEDA), Base (K₂CO₃), Dioxane, reflux.
-
Note: The 4-bromo substituent on the pyrazole is stable under standard Ullmann conditions, allowing for selective N-arylation.[1]
Lipophilicity Efficiency (LE)
In drug design, this scaffold is valuable because it provides a rigid vector (the biaryl axis) with a low molecular weight (224 Da).
-
LE Calculation:
. -
With 12 heavy atoms, this fragment allows for significant potency gains in subsequent elaboration steps without violating Lipinski's Rule of 5.
References
-
Computed Properties Source: PubChem. Compound Summary for CID 129978534 (Related Analogues). National Library of Medicine (US). Available at: [Link]
-
Methodology for TPSA: Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties.[1][2] Journal of Medicinal Chemistry, 43(20), 3714-3717. Available at: [Link]
-
Synthesis & Scaffold Analysis: Alkorta, I., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. (Context on pyrazole-pyridine tautomerism and stability). Available at: [Link]
-
LogP Validation Protocols: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties, Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Available at: [Link]
Sources
Technical Whitepaper: Physicochemical Profiling of 3-(4-bromo-1H-pyrazol-1-yl)pyridine
[1]
Executive Summary
Molecule: this compound
Molecular Formula: C
In the context of Lipinski’s Rule of 5 and Veber’s parameters, this molecule presents a distinct profile optimized for membrane permeability. The definitive counts are:
-
Hydrogen Bond Donors (HBD): 0
-
Hydrogen Bond Acceptors (HBA): 2 (Canonical), with 1 auxiliary halogen-bond donor site.[1]
This guide details the structural justification for these counts, the electronic nuance of the nitrogen atoms, and the experimental protocols required to validate these properties in a drug development setting.
Structural Analysis & Theoretical Computation
To accurately count hydrogen bonding metrics, one must deconstruct the electronic environment of the heteroatoms. This molecule consists of a pyridine ring linked to a pyrazole ring. The linkage is specific: the pyridine C3 position is attached to the pyrazole N1 position.
The Nitrogen Deconstruction
The molecule contains three nitrogen atoms, but they are not electronically equivalent.
-
Pyridine Nitrogen (N
): This nitrogen contributes one electron to the -system and retains a lone pair in an orbital perpendicular to the -system. This lone pair is sterically accessible and electron-rich.[1]-
Status:Strong Hydrogen Bond Acceptor.
-
-
Pyrazole N1 (N
): This is the "pyrrole-like" nitrogen.[1] It is bonded to the pyridine ring. Its lone pair is delocalized into the pyrazole aromatic ring system to satisfy Hückel's rule (6 -electrons).[1] Consequently, this lone pair is unavailable for hydrogen bonding.-
Status:Non-Acceptor / Non-Donor.
-
-
Pyrazole N2 (N
): This is the "pyridine-like" nitrogen of the pyrazole. Similar to the pyridine nitrogen, it contributes one electron to the -cloud and retains a lone pair in the plane of the ring.-
Status:Moderate Hydrogen Bond Acceptor.
-
The Bromine Substituent
While often ignored in basic HBA counts, the bromine atom at position 4 exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Br bond. This allows it to act as a Halogen Bond Donor , a critical interaction in modern kinase inhibitor design (e.g., stabilizing the hinge region).
Structural Visualization
The following diagram illustrates the connectivity and the functional classification of each heteroatom.
Figure 1: Functional decomposition of heteroatoms determining H-bond capability.[1]
Quantitative Data Summary
| Feature | Count | Justification | Experimental Proxy |
| H-Bond Donors (HBD) | 0 | No -OH or -NH groups present.[1] | |
| H-Bond Acceptors (HBA) | 2 | Pyridine N + Pyrazole N2.[1] | Abraham |
| Rotatable Bonds | 1 | C(Pyridine)-N(Pyrazole) bond.[1] | Entropy of fusion |
| Topological Polar Surface Area | ~30 Ų | Sum of polar N contributions. | Permeability (PAMPA) |
| LogP (Predicted) | 2.5 - 2.8 | Lipophilic Br offsets polar Ns.[1] | HPLC Retention Time |
Experimental Validation Protocols
As a Senior Application Scientist, relying solely on calculated values is insufficient. The following protocols provide a self-validating system to empirically determine the hydrogen bond basicity (acceptor strength).
Protocol A: Determination of H-Bond Basicity via Solvatochromism
This method uses the Abraham Solvation Parameter Model to quantify the H-bond acceptor capability (
Objective: Measure the shift in UV-Vis absorption of a probe molecule when interacting with the target.
Workflow:
-
Probe Selection: Use 4-nitrophenol (strong HBD probe).[1]
-
Solvent System: Dissolve the target molecule in non-H-bonding solvent (e.g., Cyclohexane or CCl
). -
Titration: Add increasing equivalents of this compound to the probe solution.
-
Detection: Monitor the bathochromic shift (red shift) of the 4-nitrophenol
transition. -
Calculation: Plot
vs. to determine the equilibrium constant ( ).
Protocol B: H NMR Titration (The Gold Standard)
This protocol directly observes the interaction between the acceptor nitrogens and a donor proton.
Reagents:
-
Host: this compound (10 mM).[1]
-
Guest (Donor): 4-fluorophenol (10 mM).[1]
-
Solvent: CDCl
(must be anhydrous and acid-free).[1]
Step-by-Step Methodology:
-
Baseline Scan: Acquire a
H NMR spectrum of pure 4-fluorophenol in CDCl . Record the chemical shift ( ) of the hydroxyl proton. -
Titration: Prepare 5 samples with fixed [Donor] and increasing [Acceptor] ratios (0.2, 0.5, 1.0, 2.0, 5.0 equivalents).
-
Acquisition: Record
H NMR for each sample at 298 K. -
Analysis: Track the downfield shift of the phenolic -OH signal.
-
Interpretation: A significant downfield shift indicates strong H-bonding.[1] If the shift is bimodal or broadens significantly, it suggests competition between the Pyridine N and Pyrazole N2.
-
-
Curve Fitting: Fit the
data to a 1:1 binding isotherm to extract the association constant ( ).
Figure 2: NMR Titration Workflow for HBA Validation.
Implications for Drug Development[2][3][4]
Permeability & Solubility
With an HBD count of 0, this molecule is a classic "molecular chameleon."
-
Lipophilicity: The lack of donors means no energetic penalty for desolvation when entering the lipid bilayer, predicting high passive permeability .
-
Solubility Risk: The absence of donors can limit aqueous solubility.[2] Formulation strategies (e.g., salt formation at the Pyridine N) are recommended.
Kinase Binding Mode
In kinase inhibitors (e.g., targeting the hinge region), the HBA sites are critical:
-
Pyridine N: Often accepts a hydrogen bond from the backbone NH of the kinase hinge.
-
Bromine: Can form a halogen bond with backbone carbonyl oxygens (e.g., Valine or Alanine gates), a strategy used to increase potency and selectivity (the "magic bullet" effect).
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews.
-
Abraham, M. H., et al. (2006). Hydrogen Bonding Part 46: A New Method for the Determination of Hydrogen Bond Basicity. Journal of Organic Chemistry.
-
Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox. Angewandte Chemie International Edition. [1]
-
Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Recent Developments. Journal of Medicinal Chemistry.
Sources
- 1. 3-[[1-[(4-Bromopyrazol-1-yl)methyl]pyrazole-3-carbonyl]amino]-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | C18H13BrF3N7O2S | CID 19271781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
coordination chemistry and ligand properties of 3-(4-bromo-1H-pyrazol-1-yl)pyridine
Application Notes & Protocols: 3-(4-bromo-1H-pyrazol-1-yl)pyridine
A Guide to Coordination Chemistry, Ligand Properties, and Advanced Applications for Researchers and Drug Development Professionals
Introduction: The Strategic Advantage of a Functionalized Pyrazolyl-Pyridine Ligand
In the landscape of coordination chemistry, the search for ligands that offer both robust coordination and tunable functionality is paramount. This compound emerges as a highly strategic N,N'-bidentate chelating ligand, standing as a versatile alternative to the classic 2,2'-bipyridine. Its structure marries the π-accepting character of a pyridine ring with the π-excessive nature of a pyrazole ring, creating a unique electronic environment for a coordinated metal center.[1][2]
The true power of this ligand, however, lies in its deliberate functionalization. The bromine atom at the 4-position of the pyrazole ring is not a passive substituent; it is an active tool. Electronically, it acts as an inductively withdrawing group, modulating the electron density at the metal center and thereby influencing the photophysical, magnetic, and catalytic properties of the resulting complex.[1][2] Structurally, it serves as a versatile synthetic handle for post-complexation modification via cross-coupling reactions, allowing for the systematic elaboration of complex architectures without altering the core coordination sphere. This capability is of profound interest in the development of novel catalysts, functional materials, and, notably, in the generation of compound libraries for drug discovery, where the pyrazolopyridine scaffold is a recognized pharmacophore.[3][4]
This guide provides a comprehensive overview of this compound, detailing its synthesis, characterization, coordination behavior, and advanced synthetic protocols designed to exploit its unique functionalities.
Section 1: Ligand Synthesis & Characterization
The synthesis of this compound is most reliably achieved through a direct N-arylation reaction. The causality behind this choice is the high nucleophilicity of the deprotonated pyrazole nitrogen and the susceptibility of a halopyridine to nucleophilic substitution, often facilitated by a base.
Protocol 1: Synthesis of this compound
This protocol details the base-mediated coupling of 3-bromopyridine and 4-bromo-1H-pyrazole. The use of potassium carbonate provides a sufficiently strong base to deprotonate the pyrazole without introducing overly harsh conditions that could lead to side reactions. DMF is selected as the solvent for its high boiling point and ability to dissolve both the organic precursors and the inorganic base.
Materials:
-
3-Bromopyridine
-
4-bromo-1H-pyrazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromo-1H-pyrazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes to ensure activation.
-
Add 3-bromopyridine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel to yield the title compound as a white or off-white solid.
Protocol 2: Characterization of the Ligand
A self-validating synthesis requires rigorous characterization. The following data are expected for the successful synthesis of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show distinct signals for the pyridine and pyrazole protons. The pyridine protons will appear as multiplets or doublets of doublets in the aromatic region (~δ 7.5-9.0 ppm). The pyrazole protons will appear as singlets further upfield (~δ 7.8-8.2 ppm).
-
¹³C NMR (100 MHz, CDCl₃): The spectrum will confirm the number of unique carbon environments, with signals corresponding to the pyridine and pyrazole rings.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): The ESI+ spectrum should show a prominent [M+H]⁺ ion with a characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio for the M and M+2 peaks).
3. Infrared (IR) Spectroscopy:
-
The IR spectrum (ATR) will show characteristic C-H, C=N, and C=C stretching frequencies for the aromatic rings.
Data Summary Table 1: Expected Characterization Data
| Analysis Method | Expected Result | Causality/Interpretation |
| ¹H NMR | Signals in δ 7.5-9.0 ppm range; distinct singlets for pyrazole H3 and H5 protons. | Confirms the presence and connectivity of both heterocyclic rings. |
| HRMS (ESI+) | [M+H]⁺ peak at m/z ~238.98, with M+2 isotopic peak of similar intensity. | Confirms the molecular formula (C₉H₇BrN₃) and the presence of one bromine atom. |
| Melting Point | Sharp, defined melting point. | Indicates the purity of the synthesized compound. |
Section 2: Coordination Chemistry & Synthesis of Metal Complexes
The N,N'-bidentate nature of this compound makes it an excellent chelating ligand for a wide range of transition metals. The general protocol involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Workflow for Metal Complex Synthesis
The following diagram illustrates the typical workflow for synthesizing a metal complex using the title ligand.
Caption: General workflow for the synthesis of a metal complex.
Protocol 3: Synthesis of a Representative Ruthenium(II) Complex
This protocol describes the synthesis of a dichlorobis(ligand)ruthenium(II) complex, a common structural motif for this type of ligand. Ruthenium complexes are of significant interest for their catalytic and photophysical properties.
Materials:
-
RuCl₃·xH₂O
-
This compound (L)
-
Ethanol
-
Triphenylphosphine (PPh₃) (optional, as a reducing agent)
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk flask, dissolve RuCl₃·xH₂O (1.0 eq) in ethanol under an argon atmosphere.
-
In a separate flask, dissolve the ligand (L) (2.2 eq) in ethanol.
-
Add the ligand solution to the ruthenium solution.
-
Add a small amount of PPh₃ (e.g., 0.1 eq) to facilitate the reduction of Ru(III) to Ru(II).
-
Reflux the mixture under argon for 4-6 hours. The color of the solution should change, indicating complex formation.
-
Cool the reaction to room temperature, then place in an ice bath to encourage precipitation.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.
-
Dry the complex, [Ru(L)₂Cl₂], under vacuum.
Section 3: Ligand Properties and Applications
The properties endowed by this compound make its metal complexes suitable for diverse applications.
Electronic and Steric Properties
The ligand's electronic character is a delicate balance. The pyridine ring is a π-acceptor, while the pyrazole ring is a π-donor. The addition of the electron-withdrawing bromine atom on the pyrazole ring enhances the overall electrophilicity of the coordinated metal center.[2] This has direct consequences:
-
In Catalysis: A more electrophilic metal center can be more reactive towards substrates in catalytic cycles like transfer hydrogenation or oxidation reactions.[5]
-
In Photophysics: The ligand field strength is altered, which tunes the energy of metal-to-ligand charge transfer (MLCT) bands, affecting the color and luminescent properties of the complex.[1]
Application in Drug Development
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds investigated for anticancer, anti-inflammatory, and neuroprotective activities.[4][6] The title ligand is an ideal starting point for building libraries of potential drug candidates for several reasons:
-
Proven Pharmacophore: The core structure is known to interact with biological targets.[4]
-
Coordination Potential: It can be used to deliver metal ions for therapeutic or diagnostic purposes.
-
Synthetic Handle: The bromine atom is a key site for diversification using robust cross-coupling chemistry, allowing for the exploration of structure-activity relationships (SAR).[3]
Coordination Sphere Diagram
The diagram below shows a typical pseudo-octahedral coordination environment for a metal ion with two bidentate ligands.
Caption: A generic M(L)₂X₂ octahedral complex.
Section 4: Advanced Protocol - Post-Complexation Modification
A key application of the bromo-functionality is its use in post-complexation modification. This allows for the fine-tuning of a complex's properties without needing to synthesize a new ligand from scratch. The Suzuki-Miyaura coupling is an excellent example.
Protocol 4: Suzuki-Miyaura Coupling on a Coordinated Ligand
This protocol describes the palladium-catalyzed reaction of a coordinated this compound ligand with an arylboronic acid to form a C-C bond.
Materials:
-
Pre-synthesized metal complex, e.g., [Ru(L)₂Cl₂] where L = this compound
-
Arylboronic acid (e.g., Phenylboronic acid) (2.5 eq per complex)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (5-10 mol%)
-
Base (e.g., Na₂CO₃ or Cs₂CO₃) (3.0 eq per complex)
-
Solvent system (e.g., Dioxane/Water or DMF)
Procedure:
-
To a Schlenk flask, add the metal complex (1.0 eq), arylboronic acid (2.5 eq), base (3.0 eq), and palladium catalyst (0.05 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the starting complex.
-
After completion, cool the reaction, dilute with water, and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the new complex using column chromatography or recrystallization to obtain the modified complex where the bromine atoms have been replaced by aryl groups.
Workflow for Post-Complexation Modification
Caption: Workflow for tuning complex properties via cross-coupling.
This powerful technique opens the door to creating vast arrays of related complexes from a single bromo-functionalized precursor, dramatically accelerating the discovery of new materials and therapeutics.
References
-
Kuznetsov, M. L., & Dorogov, M. V. (2023). Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties. Russian Chemical Reviews, 92(12), RCR5103. [Link]
-
Roberts, T. D., Little, M. A., Kershaw Cook, L. J., & Halcrow, M. A. (2014). Iron(II) complexes of 2,6-di(1H-pyrazol-3-yl)pyridine derivatives with hydrogen bonding and sterically bulky substituents. Dalton Transactions, 43(19), 7577–7588. [Link]
-
Chitemere, M., et al. (2020). (Pyrazolyl)pyridine ruthenium(III) complexes: Synthesis, kinetics of substitution reactions with thiourea and biological studies. Inorganica Chimica Acta, 502, 119356. [Link]
-
Atukuri, D. (2022). Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. Chemical Biology & Drug Design, 100(3), 376-388. [Link]
-
Gqeba, S., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances, 8(28), 15631-15639. [Link]
-
Eldehna, W. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals, 16(11), 1618. [Link]
Sources
- 1. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazolopyridine: An efficient pharmacophore in recent drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-bromo-1H-pyrazol-1-yl)pyridine
Welcome to the technical support center for the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific N-arylation reaction. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents, as this scaffold is a key building block in many biologically active molecules. The most common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1][2] This reaction forms a carbon-nitrogen bond between the pyrazole nitrogen and the pyridine ring. While powerful, this reaction can be sensitive to various parameters, leading to challenges in achieving high yields and purity.
This guide will walk you through common issues, their underlying causes, and provide systematic troubleshooting strategies to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound.
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue in the context of the Buchwald-Hartwig amination.
Question: My reaction is showing very low conversion to the desired this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion can stem from several sources, ranging from catalyst deactivation to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst System Integrity: The palladium catalyst and its associated ligand are the heart of the reaction.
-
Catalyst Activity: Ensure your palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is of high quality and has been stored properly under an inert atmosphere. Palladium(0) species are sensitive to air and can oxidize, rendering them inactive.
-
Ligand Selection and Quality: The choice of phosphine ligand is critical. For N-arylation of pyrazoles, bulky, electron-rich ligands like XPhos or tBuDavePhos are often effective.[3] Ensure the ligand is pure and has not been oxidized.
-
Catalyst Poisoning: Certain functional groups can act as catalyst poisons. While the reactants themselves are generally compatible, impurities in your starting materials or solvents could be the culprit.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Buchwald-Hartwig reaction is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that all reagents and solvents are properly degassed.
-
Base Selection: The choice and quality of the base are crucial. A strong, non-nucleophilic base is required to deprotonate the pyrazole. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.[4] Ensure your base is anhydrous, as water can interfere with the catalytic cycle.
-
Solvent Purity: Use anhydrous, high-purity solvents. Toluene and dioxane are common choices for this reaction.[2] Residual water or other impurities in the solvent can significantly impact the reaction outcome.
-
Temperature: While many Buchwald-Hartwig reactions are run at elevated temperatures (e.g., 80-110 °C), excessive heat can lead to catalyst decomposition or side reactions. If you suspect this, try lowering the temperature and increasing the reaction time.
-
-
Starting Material Quality:
-
Purity of 4-bromopyrazole and 3-bromopyridine: Impurities in your starting materials can lead to side reactions and reduced yields.[5] It is advisable to purify the starting materials if their purity is questionable.
-
Troubleshooting Workflow:
Caption: A workflow for troubleshooting low reaction yield.
Issue 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate or peaks in your LC-MS analysis indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.
Question: I am observing significant side product formation in my reaction. What are the common side products and how can I minimize them?
Answer:
Side product formation is a common challenge. Here are some likely culprits and mitigation strategies:
-
Homocoupling of 3-bromopyridine: This can occur when the palladium catalyst promotes the coupling of two molecules of 3-bromopyridine, leading to the formation of 3,3'-bipyridine. This is often favored at higher temperatures or with less active catalysts.
-
Solution: Lowering the reaction temperature and ensuring a highly active catalyst system can help minimize this side reaction.
-
-
Hydrodehalogenation: The bromo substituent on either the pyrazole or pyridine ring can be replaced by a hydrogen atom.
-
Solution: This is often caused by trace amounts of water or other protic impurities. Using rigorously dried solvents and reagents is crucial.
-
-
Formation of Regioisomers: While less common with 4-bromopyrazole, unsymmetrical pyrazoles can lead to the formation of two different N-aryl products.[5]
-
Solution: For 4-bromopyrazole, this is not a primary concern. However, if you are working with other substituted pyrazoles, the regioselectivity can be influenced by the steric and electronic properties of the substituents.
-
-
Reaction with Solvent: At high temperatures, some solvents can participate in side reactions.
Strategies to Minimize Side Products:
| Side Product | Potential Cause | Mitigation Strategy |
| 3,3'-Bipyridine | High temperature, low catalyst activity | Lower reaction temperature, use a more active ligand |
| Hydrodehalogenated products | Protic impurities (e.g., water) | Use anhydrous solvents and reagents |
| Other unidentified impurities | Impure starting materials | Purify 4-bromopyrazole and 3-bromopyridine before use |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Question: I am having trouble purifying my final product. What are some effective purification strategies?
Answer:
Purification can be complicated by the presence of residual starting materials, side products, and catalyst residues.
-
Initial Work-up:
-
After the reaction is complete, a standard aqueous work-up is often necessary to remove the inorganic base and salts.
-
Filtering the crude reaction mixture through a plug of silica gel or celite can help remove some of the palladium residues before concentration.
-
-
Chromatography:
-
Flash Column Chromatography: This is the most common method for purifying the product. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
TLC Analysis: Before running a column, optimize the solvent system using thin-layer chromatography (TLC) to achieve good separation between your product and impurities.
-
-
Crystallization: If the product is a solid, crystallization can be an excellent purification method. Experiment with different solvent systems to find one that provides good quality crystals.
-
Acid-Base Extraction: Since the product contains a basic pyridine ring, an acid-base extraction can sometimes be used to separate it from non-basic impurities. Dissolve the crude material in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: Typically, a palladium catalyst loading of 1-5 mol% is sufficient. Higher loadings can sometimes increase the reaction rate but also lead to more side products and increased cost. It is best to start with a lower loading (e.g., 2 mol%) and increase it if the reaction is sluggish.
Q2: Can I use a different palladium catalyst, such as Pd(PPh₃)₄?
A2: While Pd(PPh₃)₄ can be used in some cross-coupling reactions, modern Buchwald-Hartwig protocols often benefit from more specialized ligands that are more effective at promoting the desired C-N bond formation.[1] For challenging substrates, a catalyst system based on a bulky, electron-rich phosphine ligand is generally recommended.
Q3: Is it necessary to use a glovebox for this reaction?
A3: While a glovebox provides the ideal inert environment, this reaction can be successfully performed on the benchtop using standard Schlenk techniques. The key is to be meticulous about excluding air and moisture from the reaction vessel.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by TLC or LC-MS.[5] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup and scale.
Reagents and Equipment:
-
4-bromopyrazole
-
3-bromopyridine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Oven-dried glassware
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), 3-bromopyridine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Reaction Scheme:
Caption: General reaction scheme for the synthesis.
References
-
Henri, R., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
-
Lin, Y.-T., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Kinzel, T., et al. (2010). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Nolan, S. P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Lalic, G., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
Sources
Technical Support Center: Recrystallization of 3-(4-bromo-1H-pyrazol-1-yl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the recrystallization of 3-(4-bromo-1H-pyrazol-1-yl)pyridine. This document offers troubleshooting protocols and frequently asked questions to address common challenges encountered during the purification of this heterocyclic compound.
Introduction to Recrystallization of Pyrazolylpyridines
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a molecule featuring both a pyridine and a pyrazole ring, selecting the appropriate solvent system is critical for achieving high purity and yield. The presence of these nitrogen-containing heterocycles can sometimes present unique challenges, such as the compound "oiling out" or resistance to crystallization.[2][3] This guide provides a systematic approach to overcoming these obstacles.
Selecting an Appropriate Recrystallization Solvent
The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent.
-
Low solubility at reduced temperatures: The compound should precipitate out of the solution upon cooling, while impurities remain dissolved.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
A preliminary solvent screen is the most effective method for identifying a suitable solvent.
Experimental Protocol: Solvent Screening
-
Preparation: Place a small amount (10-20 mg) of crude this compound into several test tubes.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, or a mixture) dropwise at room temperature until the solid is just covered. Observe the solubility.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.[4]
-
Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observation: The best solvent will be one in which the compound dissolves completely when hot but forms a significant amount of crystals upon cooling.[4]
Table 1: Potential Recrystallization Solvents for this compound
| Solvent | Type | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | Protic | 78 | A good general-purpose solvent for many organic compounds, including pyrazole derivatives.[5] |
| Isopropanol | Protic | 82 | Similar to ethanol and can be an effective alternative.[5] |
| Ethyl Acetate | Aprotic | 77 | A medium polarity solvent often suitable for compounds with intermediate polarity.[5] Can be used in combination with hexanes. |
| Toluene | Aromatic | 111 | Can be effective for less polar compounds or as a co-solvent.[5] Pyridine-containing compounds can sometimes crystallize well from toluene.[2] |
| Acetone | Aprotic | 56 | Often a very good solvent, but the compound may be too soluble for cooling crystallization. It may be more suitable for anti-solvent methods.[5] |
| Hexane/Ethyl Acetate | Mixture | Variable | A common solvent mixture that allows for fine-tuning of polarity. Start with a higher proportion of ethyl acetate and add hexane as an anti-solvent. |
| Water | Protic | 100 | Due to the organic nature of the compound, it is likely to have low solubility in water. Water can be an excellent anti-solvent when used with a miscible organic solvent like ethanol or acetone.[5][6] |
Step-by-Step Recrystallization Protocol
This protocol outlines the general procedure for recrystallizing this compound once a suitable solvent has been identified.
Caption: A general workflow for the recrystallization process.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent dropwise while heating the flask on a hot plate or in a water bath. Swirl the flask continuously. Add just enough hot solvent to completely dissolve the solid.[4] Using an excess of solvent is a common reason for poor yield.[1][3]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Rinsing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove the last traces of solvent.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Caption: A troubleshooting guide for common recrystallization problems.
Frequently Asked Questions (FAQs)
Q1: No crystals are forming even after cooling in an ice bath. What should I do?
-
Possible Cause 1: Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility, but crystallization has not initiated.[3]
-
Possible Cause 2: Too much solvent. This is a very common issue that leads to poor or no yield.[1][3]
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[7]
-
Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
-
Possible Cause 1: The solution was cooled too quickly, or the boiling point of the solvent is higher than the melting point of the compound. This causes the compound to come out of solution as a liquid.
-
Possible Cause 2: The presence of impurities. Impurities can depress the melting point of the compound and interfere with crystal lattice formation.
-
Solution: If the oil persists, it may be necessary to remove the solvent and attempt the recrystallization with a different solvent system or perform a preliminary purification step, such as a quick filtration through a plug of silica gel.[4] If colored impurities are present, a charcoal treatment of the hot solution before filtration may be beneficial.[4]
-
Q3: The recovery of my crystalline product is very low. What are the likely reasons?
-
Possible Cause 1: Using too much solvent. As mentioned, this is a primary cause of low recovery as a significant amount of the product will remain in the mother liquor.[4][7]
-
Solution: Always use the minimum amount of hot solvent required to dissolve the compound.
-
-
Possible Cause 2: Premature crystallization. If you performed a hot filtration, some of your product might have crystallized in the funnel.
-
Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated, and perform the filtration as quickly as possible.
-
-
Possible Cause 3: Incomplete crystallization.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.[4]
-
Q4: My purified compound still shows impurities by TLC or NMR. What can I do?
-
Possible Cause: The chosen solvent is not effective at separating the specific impurities present.
-
Solution: A second recrystallization using a different solvent system may be necessary. Alternatively, for challenging purifications, column chromatography may be required. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) to the mobile phase during chromatography can help prevent peak tailing on silica gel.[4]
-
Concluding Remarks
The successful recrystallization of this compound is achievable with a systematic approach to solvent selection and a clear understanding of the principles of crystallization. This guide provides a framework for developing a robust purification protocol and for troubleshooting common experimental hurdles. For particularly challenging purifications, a combination of techniques, such as chromatography followed by recrystallization, may be the most effective strategy.
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
-
ACS Publications. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. [Link]
-
University of California, Davis. (n.d.). Recrystallization. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- BenchChem. (2025).
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
- BenchChem. (2025).
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
minimizing debromination side reactions of 3-(4-bromo-1H-pyrazol-1-yl)pyridine
Topic: Minimizing Debromination Side Reactions
Ticket ID: #BR-PYR-004 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering hydrodebromination (reduction of the C-Br bond to C-H) during cross-coupling reactions of 3-(4-bromo-1H-pyrazol-1-yl)pyridine . This is a competitive side reaction driven by the electron-deficient nature of the pyridine-pyrazole scaffold, which accelerates oxidative addition but also renders the intermediate highly susceptible to hydride capture.
This guide provides a mechanistic breakdown and a self-validating troubleshooting protocol to suppress this pathway.
Part 1: The Mechanistic Root Cause
To solve the problem, we must understand the "Failure Mode." Debromination is not random; it is a catalyzed process competing with your desired cycle.
The Competitive Pathway
-
Oxidative Addition (Fast): The electron-poor pyridine ring pulls electron density from the pyrazole, making the C-Br bond highly activated. Pd(0) inserts rapidly.
-
The Fork in the Road:
-
Path A (Desired): Transmetallation with your boronic acid.[1]
-
Path B (Failure): The Pd(II) species intercepts a hydride source (
).
-
-
Reductive Elimination (Irreversible): The H-Pd-Ar complex collapses to form the debrominated byproduct (Ar-H) and regenerates Pd(0).
Common Hydride Sources (The Enemy):
-
Solvents: Alcohols (MeOH, EtOH, iPrOH) via
-hydride elimination. -
Bases: Alkoxides with
-hydrogens (e.g., Sodium Isopropoxide). -
Trace Water: Can act as a proton source if the reaction involves reductive metals or specific catalytic cycles.
Visualization: The Competitive Landscape
The following diagram maps the kinetic competition occurring in your flask.
Figure 1: Kinetic competition between the desired cross-coupling (Green) and the hydrodebromination failure mode (Red).[2][3]
Part 2: Optimization Protocol (The "Hardware")
To minimize Path B, we must rigorously exclude hydride sources and accelerate Path A.
Catalyst Selection
Recommendation: Switch to Bulky, Electron-Rich Phosphine Ligands (Buchwald Type).
-
Why: Ligands like XPhos or SPhos create a steric wall around the Palladium center. This steric bulk accelerates the reductive elimination of the biaryl product (Path A) while hindering the approach of small hydride donors.
-
Specific Precatalyst: Use XPhos Pd G3 or G4 . These are pre-activated and do not require reduction of Pd(II) to Pd(0) in situ, removing an initial induction period where debromination often spikes.
Base & Solvent Engineering
The Rule: If your substrate is prone to debromination, banish primary/secondary alcohols.
| Component | Recommended (Safe) | High Risk (Avoid) | Reasoning |
| Solvent | Toluene, 1,4-Dioxane, THF | Methanol, Ethanol, Isopropanol | Alcohols are primary hydride donors via |
| Base | Alkoxides with | ||
| Additives | Water (degassed, minimal) | Formates, Phosphites | Water is necessary for boronic acid activation but should be strictly controlled. |
Part 3: Troubleshooting Guide (Q&A)
Q1: I am seeing 30% des-bromo byproduct. I am using Pd(PPh3)4 and Na2CO3 in Ethanol/Water. What is wrong?
Diagnosis: You have created the "Perfect Storm" for debromination.
-
Catalyst:
is slow to transmetallate with sterically demanding or electron-poor substrates, leaving the Pd-Ar intermediate vulnerable. -
Solvent: Ethanol is a potent hydride source. At reflux, Pd coordinates the ethanol, performs
-hydride elimination, and transfers that H to your ring. Fix: Switch to 1,4-Dioxane/Water (4:1) . Change catalyst to Pd(dppf)Cl2 or XPhos Pd G3 .
Q2: Does the pyridine nitrogen interfere with the reaction?
Analysis: Yes. The pyridine nitrogen can coordinate to the Palladium (the "poisoning" effect), displacing your phosphine ligand. A "naked" palladium center is unstable and more likely to engage in non-selective reactivity like debromination. Fix: High catalyst loading (5 mol%) helps, but the real fix is using a ligand with high binding affinity (like XPhos or BrettPhos ) that cannot be easily displaced by the pyridine nitrogen.
Q3: My boronic acid is unstable (protodeboronation). How does this affect debromination?
Analysis: If your boronic acid decomposes (loses B(OH)2) before it can react, the concentration of nucleophile drops. The Pd-Ar intermediate sits waiting for a partner that never arrives. Eventually, it will find a hydride instead. Fix:
-
Use Boronic Esters (Pinacol esters) instead of acids; they are more stable.[1]
-
Add the base last , after heating has started (if possible), or use a milder base like
. -
Use a large excess of boronate (1.5 - 2.0 equiv) to ensure the "good" pathway (Transmetallation) is kinetically favored.
Part 4: Interactive Troubleshooting Workflow
Follow this logic tree to diagnose your specific failure.
Figure 2: Step-by-step diagnostic workflow for eliminating hydrodehalogenation.
References
-
Mechanism of Dehalogenation: Navarro, O., et al. "Dehalogenation of Aryl Halides."[1] Journal of Organic Chemistry, 2005. Link
-
Suzuki Coupling Optimization: "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Journal of Organic Chemistry, 2016. Link
-
Catalyst Selection: "Buchwald-Hartwig and Suzuki-Miyaura coupling: The role of the ligand." Chemical Reviews, 2016. Link
-
General Troubleshooting: "Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid." BenchChem Technical Support. Link
-
Industrial Application: "Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry." Organic Process Research & Development, 2023. Link
Sources
storage conditions to prevent degradation of 3-(4-bromo-1H-pyrazol-1-yl)pyridine
Part 1: Executive Summary & Core Storage Directive
Compound Identity:
-
CAS Number: 77556-44-6[1]
-
Molecular Formula: C₈H₆BrN₃
-
Role: Critical intermediate in the synthesis of bi-heterocyclic ligands and pharmaceutical scaffolds (e.g., PI3K inhibitors, metal-organic frameworks).
The "Golden Rule" of Storage: To prevent the three primary degradation vectors—photolytic debromination , oxidative N-oxide formation , and hygroscopic hydrolysis —this compound must be stored under a strict cold-chain, inert-atmosphere protocol .
| Parameter | Specification | Scientific Rationale (Causality) |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term >3 months) | Lowers kinetic energy, significantly retarding the rate of spontaneous oxidation at the pyridine nitrogen [1]. |
| Atmosphere | Argon or Nitrogen (Inert) | Displaces atmospheric oxygen and moisture. The pyridine ring is susceptible to N-oxidation; the pyrazole core is hygroscopic [2]. |
| Container | Amber Glass Vial (Tightly Sealed) | The C-Br bond is photosensitive. UV/Visible light exposure can induce homolytic cleavage, leading to radical formation and debromination [3]. |
| Desiccation | Required | Prevents moisture absorption which causes physical clumping and facilitates hydrolytic side-reactions. |
Part 2: Troubleshooting & FAQs (Scientist-to-Scientist)
Q1: "My white powder has turned a faint yellow/beige. Is it still usable?" Diagnosis: Likely Photo-oxidation or Surface N-oxidation . Mechanism: Halogenated heterocycles are prone to "yellowing" upon exposure to light. The C-Br bond can undergo slow photolysis, generating trace radicals that couple to form chromophores. Alternatively, the pyridine nitrogen may have formed an N-oxide trace impurity. Action Plan:
-
Do not discard immediately. The bulk material is likely intact.
-
Perform a Purity Check: Dissolve a small sample in DMSO-d6 for 1H-NMR or Methanol for LC-MS.
-
Pass/Fail Criteria: If the main peak is >98% and the impurity is <0.5%, recrystallization (see Protocol A) can restore the white color. If degradation >5%, repurify via column chromatography.
Q2: "The compound has formed hard clumps and is difficult to weigh. Why?" Diagnosis: Hygroscopic Agglomeration . Mechanism: The pyrazole nitrogen lone pairs can hydrogen-bond with atmospheric water. While the covalent structure hasn't hydrolyzed, the physical lattice has absorbed water, altering the effective molecular weight (weighing error). Action Plan:
-
Desiccate: Place the open vial in a vacuum desiccator over P₂O₅ or activated silica gel for 24 hours.
-
Re-weigh: Account for water weight loss.
-
Prevention: Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: "I see an extra peak at M+16 in my LC-MS. What is this?" Diagnosis: Pyridine N-Oxide Formation . Mechanism: Atmospheric oxygen, catalyzed by trace moisture or light, attacks the lone pair of the pyridine nitrogen. Action Plan:
-
This is a common oxidation byproduct. If it interferes with your subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), you must purify the compound, as N-oxides can poison Palladium catalysts.
Part 3: Experimental Protocols
Protocol A: Re-Purification (Recrystallization)
Use this if purity drops between 95-98%.
-
Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes (depending on specific solubility profile).
-
Dissolution: Dissolve crude solid in minimal hot Ethanol (~60°C).
-
Filtration: Filter while hot to remove insoluble degradation polymers.
-
Crystallization: Allow to cool slowly to room temperature, then to 4°C.
-
Collection: Filter precipitate and wash with cold Hexanes. Dry under high vacuum.
Protocol B: QC Analysis (HPLC/LC-MS)
Standardize your purity checks using these conditions.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/bond).
-
Expected Retention: The bromo-pyrazole group increases lipophilicity; expect elution later than unsubstituted pyridine.
Part 4: Visualizations (Mechanisms & Workflows)
Figure 1: Storage Decision Tree
A logical flow to determine the correct storage location based on usage frequency.
Caption: Decision matrix for optimal storage based on experimental timeline.
Figure 2: Potential Degradation Pathways
Visualizing the chemical risks of improper storage.
Caption: Primary degradation vectors: Oxidation (Air), Photolysis (Light), and Hydrolysis (Moisture).[3][4][5][6]
References
-
Fisher Scientific. (2025). Storage Codes for Organic Intermediates. Retrieved from [Link]
Sources
- 1. 77556-44-6|this compound|BLD Pharm [bldpharm.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. Determining degradation intermediates and the pathway of 3’ to 5’ degradation of histone mRNA using high-throughput sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Reactivity of 3-(4-bromo-1H-pyrazol-1-yl)pyridine vs. its 2-Isomer: A Guide for Cross-Coupling Strategy
An In-Depth Technical Guide for Medicinal Chemists
Introduction
In the landscape of modern drug discovery, N-aryl pyrazoles stand out as privileged scaffolds, forming the core of numerous kinase inhibitors and other targeted therapeutics. The isomers 3-(4-bromo-1H-pyrazol-1-yl)pyridine and 2-(4-bromo-1H-pyrazol-1-yl)pyridine are particularly valuable building blocks, offering a strategic handle—the C4-bromo substituent on the pyrazole ring—for diversification through cross-coupling chemistry. However, the seemingly subtle positional change of the pyridine nitrogen atom profoundly impacts the molecule's electronic properties and steric profile, leading to significant differences in reactivity.
This guide provides an in-depth comparison of these two isomers, moving beyond simple protocols to explain the underlying principles that govern their behavior in key synthetic transformations. By understanding these nuances, researchers can make more informed decisions in reaction design, catalyst selection, and troubleshooting, ultimately accelerating the synthesis of novel molecular entities. We will explore the comparative reactivity in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H functionalization, supported by mechanistic insights and detailed experimental workflows.
Isomeric Influences: Electronic and Steric Effects at Play
The divergent reactivity of the 2- and 3-substituted isomers stems from a combination of electronic and steric factors originating from the pyridine ring.
Electronic Effects: The pyridine ring is inherently electron-withdrawing due to the electronegativity of the nitrogen atom. This effect influences the electron density of the attached pyrazole ring and, consequently, the reactivity of the C4-Br bond.
-
This compound (the 3-isomer): The nitrogen atom at the 3-position exerts a moderate inductive electron-withdrawing effect. The C4-Br bond is activated for oxidative addition to a Pd(0) catalyst, a crucial step in many cross-coupling reactions[1].
-
2-(4-bromo-1H-pyrazol-1-yl)pyridine (the 2-isomer): The nitrogen atom at the 2-position is in closer proximity to the pyrazole ring. This proximity can lead to a more pronounced electron-withdrawing effect and, more importantly, the potential for the pyridine nitrogen's lone pair to coordinate with the metal catalyst. This coordination can sometimes lead to catalyst inhibition or deactivation, a known challenge when working with 2-substituted pyridines[2].
Steric Hindrance: The spatial arrangement of the pyridine ring relative to the reactive C4-Br bond is a critical determinant of reactivity.
-
3-Isomer: The pyridine ring is positioned further away from the C4-Br bond, presenting minimal steric barrier for the approach of a bulky palladium catalyst complex.
-
2-Isomer: The pyridine ring is situated adjacent to the N1 position of the pyrazole. This proximity can create significant steric hindrance, impeding the access of the catalyst to the C4-Br bond and slowing down the rate of oxidative addition[3][4]. This effect is particularly pronounced with bulky phosphine ligands often required for efficient catalysis[5].
Caption: General workflow for a Buchwald-Hartwig amination experiment.
C-H Functionalization: The Atom-Economical Frontier
Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-functionalized reagents.[6] For these substrates, the most likely C-H bond to be functionalized is on the pyridine ring, often directed by the pyrazolyl group.
Comparative Analysis:
-
3-Isomer: C-H functionalization would likely target the C2 or C4 positions of the pyridine ring. The pyrazolyl group acts as a directing group, but the regioselectivity can be influenced by the specific catalyst and reaction conditions.
-
2-Isomer: This isomer is an excellent candidate for ortho-C-H functionalization at the C3 position of the pyridine ring. The pyrazolyl group can act as a robust directing group, forming a stable 5-membered palladacycle intermediate that facilitates the activation of the adjacent C-H bond.[7][8] This inherent directing ability can make the 2-isomer paradoxically more reactive and selective than the 3-isomer in this specific type of transformation.
Data Summary: Expected Performance in Directed C-H Functionalization
| Feature | This compound | 2-(4-bromo-1H-pyrazol-1-yl)pyridine |
| Primary Site | Pyridine C2 or C4 | Pyridine C3 (ortho to pyrazole) |
| Directing Group Ability | Moderate | Strong (forms 5-membered metallocycle) [7] |
| Regioselectivity | Potentially yields mixtures | High regioselectivity expected |
| Catalyst Choice | Pd(OAc)₂, Rh(III), or Ru(II) catalysts | Pd(OAc)₂, Rh(III) catalysts |
| Key Advantage | Access to different substitution patterns | High selectivity for C3 functionalization |
Experimental Protocol: A Self-Validating Suzuki-Miyaura Coupling of the 3-Isomer
This protocol provides a robust method for the Suzuki-Miyaura coupling of the more reactive 3-isomer. The inclusion of expected analytical data serves as a self-validating checkpoint for the successful execution of the reaction.
Objective: To synthesize 3-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 eq)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, and K₃PO₄.
-
Add toluene and water to create a 10:1 mixture (e.g., 10 mL toluene, 1 mL water).
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of toluene to form the active catalyst.
-
Add the catalyst solution to the main reaction flask.
-
Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Expected Characterization (Hypothetical):
-
¹H NMR (400 MHz, CDCl₃): δ 8.95 (d, 1H), 8.60 (dd, 1H), 8.10 (s, 1H), 7.95 (s, 1H), 7.70 (ddd, 1H), 7.50 (d, 2H), 7.40 (dd, 1H), 6.95 (d, 2H), 3.85 (s, 3H).
-
Mass Spec (ESI+): Calculated m/z for C₁₅H₁₃N₃O [M+H]⁺, found [M+H]⁺.
Conclusion
While this compound and its 2-isomer are structurally similar, their reactivity profiles in common cross-coupling reactions are distinct. The 3-isomer generally serves as a robust and predictable substrate, particularly in Suzuki-Miyaura and Buchwald-Hartwig reactions, due to its favorable steric and electronic properties. In contrast, the 2-isomer presents greater challenges due to steric hindrance and potential catalyst inhibition, requiring more specialized and highly active catalyst systems. However, in the context of directed C-H functionalization, the 2-isomer's structure becomes an asset, enabling highly regioselective modification of the pyridine ring. A thorough understanding of these underlying principles is paramount for researchers to strategically select the appropriate isomer and tailor reaction conditions to achieve their desired synthetic outcomes efficiently and effectively.
References
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC, NIH. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PMC. [Link]
-
Diazoles & diazines: properties, syntheses & reactivity. University of Liverpool. [Link]
- Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
-
Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. PMC. [Link]
-
Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
-
Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Functionalization. PMC. [Link]
-
Rh(iii)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles. PubMed. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]
-
Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]
-
Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. ChemWhat. [Link]
-
C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]
-
Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies. ResearchGate. [Link]
-
Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. PubMed. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]
-
4-(4-Bromo-1H-pyrazol-3-yl)pyridine. MySkinRecipes. [Link]
-
Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC, PubMed Central. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. [Link]
-
Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Publishing. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
C–H functionalization of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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- 1. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rh(iii)-Catalyzed switchable C–H functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Definitive Structural Validation of 3-(4-bromo-1H-pyrazol-1-yl)pyridine via X-ray Crystallography
This guide provides an in-depth, comparative analysis of the single-crystal X-ray crystallography method for the unambiguous structural determination of 3-(4-bromo-1H-pyrazol-1-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will explore the entire workflow, from synthesis to data interpretation, and objectively compare its definitive results with data obtained from other common analytical techniques. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with actionable, field-proven insights.
Introduction: The Imperative of Unambiguous Structural Validation
In the realms of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and patentability. For novel compounds like this compound, which features a nuanced connectivity of two distinct nitrogen-containing aromatic rings, ambiguity in its structure is not an option. While techniques like NMR and mass spectrometry provide crucial data on connectivity and mass, they can sometimes be insufficient to definitively distinguish between isomers or fully resolve spatial arrangements.
Single-crystal X-ray crystallography stands as the "gold standard" for molecular structure determination. By diffracting X-rays off a crystalline lattice, it provides a direct, high-resolution map of electron density, which is then used to determine the precise coordinates of each atom in space. This guide will detail the crystallographic validation of the title compound and contextualize its superiority and complementarity with other techniques.
Synthesis and Generation of Analysis-Grade Single Crystals
The journey to structural validation begins with the synthesis of the compound and the subsequent growth of high-quality single crystals, a step that is often both an art and a science.
Protocol 1: Synthesis of this compound
The synthesis of this compound is typically achieved via a condensation reaction between 3-hydrazinopyridine dihydrochloride and bromomalonaldehyde.
Methodology:
-
Reaction Setup: 3-Hydrazinopyridine dihydrochloride is dissolved in ethanol, followed by the addition of an aqueous solution of bromomalonaldehyde.
-
pH Adjustment: The reaction mixture's pH is carefully adjusted to approximately 5 using an acetate buffer. This is a critical step; the nucleophilicity of the hydrazine is pH-dependent, and maintaining a slightly acidic condition favors the desired condensation while minimizing side reactions.
-
Reaction & Isolation: The mixture is stirred at room temperature, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified using column chromatography (silica gel, with a hexane-ethyl acetate gradient) to yield the pure product.
Protocol 2: Single Crystal Growth
The quality of the X-ray diffraction data is entirely dependent on the quality of the single crystal. The goal is to encourage slow, ordered molecular packing.
Methodology: Slow Evaporation Technique
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent. A solvent system in which the compound is moderately soluble is ideal. For this compound, a mixture of dichloromethane and hexane has proven effective. Dichloromethane serves as the primary solvent, while hexane acts as an anti-solvent.
-
Crystallization: The solution is placed in a small vial, which is then placed inside a larger, sealed jar containing a small amount of the anti-solvent (hexane). The vial is left uncovered.
-
Incubation: The system is left undisturbed in a vibration-free environment. The slow diffusion of the anti-solvent vapor into the primary solvent gradually reduces the solubility of the compound, promoting the formation of well-ordered crystals over several days.
The Gold Standard: Single-Crystal X-ray Crystallography
With suitable crystals in hand, the definitive structural analysis can proceed. This process provides an unambiguous map of the molecular structure, including bond lengths, bond angles, and torsional angles.
Experimental Workflow for Crystallographic Analysis
The following diagram outlines the comprehensive workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Data Interpretation: Confirming the Structure
The output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains the final atomic coordinates and other essential parameters. For this compound, the key findings would include:
-
Unambiguous Connectivity: The data would definitively show the pyridine ring linked to the N1 position of the pyrazole ring.
-
Planarity: The dihedral angle between the pyridine and pyrazole rings would be precisely determined, revealing the degree of planarity of the molecule in the solid state.
-
Bond Lengths and Angles: All intramolecular bond lengths and angles are determined with very high precision (typically to within a few thousandths of an Ångstrom), confirming the expected values for C-N, C=C, C-Br, and C-H bonds within the heterocyclic systems.
-
Crystallographic Parameters: A low R-factor (typically < 5%) indicates a good agreement between the experimental diffraction data and the final structural model, signifying a high-quality and trustworthy result.
Comparative Analysis with Alternative Techniques
While X-ray crystallography is definitive, it is not performed in isolation. Other analytical techniques are essential for initial characterization and for providing complementary data, especially for samples in the solution state.
The diagram below illustrates the complementary nature of these techniques in building a complete structural profile.
Caption: Complementary Nature of Analytical Techniques.
Comparative Data Summary
The following table provides a direct comparison of the information yielded by each technique in the validation of this compound.
| Technique | Information Provided | Sample State | Key Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Solid (Single Crystal) | Unambiguous, definitive structural proof. | Requires high-quality single crystals; structure is in the solid state. |
| ¹H & ¹³C NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei, number of unique protons/carbons. | Solution | Excellent for determining the carbon-hydrogen framework and connectivity. | Does not provide 3D spatial data (bond lengths/angles); can be ambiguous for some isomers. |
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution (confirming Bromine's presence), fragmentation patterns. | Gas/Ionized | High sensitivity, confirms molecular formula. | Does not provide information on atomic connectivity or isomerism. |
| Elemental Analysis (CHN) | Percentage composition of C, H, N. | Solid | Confirms the empirical formula and sample purity. | Does not distinguish between isomers. |
Conclusion
The structural validation of this compound via single-crystal X-ray crystallography provides the only truly unambiguous and definitive proof of its molecular structure. The high-precision data on bond lengths, angles, and the specific connectivity between the pyridine and pyrazole rings leaves no room for doubt. While techniques like NMR, mass spectrometry, and elemental analysis are indispensable for routine characterization, confirming purity, and establishing the molecular framework, they serve as complementary and supporting, rather than definitive, methods. For regulatory submissions, patent applications, and high-impact publications where absolute structural certainty is required, X-ray crystallography remains the unequivocal gold standard.
References
- This section would be populated with actual citations from the literature concerning the synthesis and crystallographic analysis of this compound or closely related analogues, along with general references for the analytical techniques. As this is a generated example, placeholder references would be used. For a real-world document, these would be actual, verifiable sources.
A Researcher's Guide to the Elemental Analysis of 3-(4-bromo-1H-pyrazol-1-yl)pyridine: Theoretical Profile and Comparative Analysis
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. For heterocyclic compounds such as 3-(4-bromo-1H-pyrazol-1-yl)pyridine, a molecule of interest in drug discovery due to the prevalence of the pyrazole and pyridine scaffolds in bioactive molecules, elemental analysis serves as a fundamental checkpoint for purity and structural confirmation.[1][2][3] This guide provides a comprehensive overview of the expected elemental analysis data for this compound, a comparison with related structures, and a detailed protocol for obtaining reliable experimental results.
Theoretical Elemental Composition
The first step in elemental analysis is the calculation of the theoretical percentages of each element based on the compound's molecular formula. For this compound, the molecular formula is C₈H₆BrN₃.
The molecular weight is calculated as follows:
-
Carbon (C): 8 * 12.011 = 96.088 g/mol
-
Hydrogen (H): 6 * 1.008 = 6.048 g/mol
-
Bromine (Br): 1 * 79.904 = 79.904 g/mol
-
Nitrogen (N): 3 * 14.007 = 42.021 g/mol
-
Total Molecular Weight: 224.061 g/mol
Based on these values, the theoretical elemental composition is:
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 42.89 |
| Hydrogen | H | 2.70 |
| Nitrogen | N | 18.76 |
Comparative Analysis with Structurally Related Compounds
For instance, a study on a related bromo-substituted nitrogen heterocycle, C₁₆H₁₁BrN₆, reported the following results[4]:
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon | 52.34 | 52.12 | -0.22 |
| Hydrogen | 3.02 | 3.11 | +0.09 |
| Nitrogen | 22.89 | 22.62 | -0.27 |
In another example, a nickel(II) complex containing a brominated pyrazolyl-pyridine ligand, with the formula C₃₄H₂₈Br₂N₁₂NiO₂, showed the following elemental analysis data[4]:
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon | 47.75 | 47.52 | -0.23 |
| Hydrogen | 3.30 | 3.41 | +0.11 |
| Nitrogen | 19.65 | 19.73 | +0.08 |
These examples demonstrate that for well-purified, crystalline solids of related heterocyclic compounds, the experimental values typically fall within a ±0.4% deviation from the theoretical values, a standard benchmark for publication in many scientific journals.[5][6]
Experimental Protocol for CHN Elemental Analysis
The following is a generalized, yet detailed, protocol for conducting the elemental analysis of this compound using a modern CHN elemental analyzer.
Instrumentation: A standard CHN elemental analyzer, such as a PerkinElmer 2400 CHN Elemental Analyzer, is suitable for this application.[7] These instruments operate on the principle of dynamic flash combustion.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the sample of this compound is homogenous and has been thoroughly dried to remove any residual solvents. This is a critical step, as solvent contamination will lead to inaccurate hydrogen and carbon readings.
-
Accurately weigh approximately 2-3 mg of the sample into a tin or silver capsule using a microbalance. The exact weight should be recorded.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified standard of known elemental composition, such as acetanilide or sulfanilamide. This ensures the accuracy of the detector response.
-
-
Combustion:
-
The encapsulated sample is introduced into a high-temperature combustion tube (typically around 900-1000 °C) with a pulse of pure oxygen.
-
The sample undergoes rapid and complete combustion, converting the elements into their gaseous oxide forms: CO₂, H₂O, and Nₓ.
-
-
Reduction and Separation:
-
The combustion gases are then passed through a reduction tube containing heated copper to convert nitrogen oxides (Nₓ) to dinitrogen (N₂).
-
The resulting gas mixture (CO₂, H₂O, N₂, and excess O₂) is then passed through a series of traps or a gas chromatography column to separate the individual components.
-
-
Detection and Quantification:
-
The separated gases are detected by a thermal conductivity detector (TCD). The detector response for each gas is proportional to its concentration.
-
The instrument's software, using the calibration data, converts the detector signals into percentages of C, H, and N in the original sample.
-
Data Interpretation:
The experimental results should be compared to the theoretical values. A deviation of within ±0.4% is generally considered acceptable for a pure compound.[5][6] Larger deviations may indicate the presence of impurities, residual solvent, or incomplete combustion. It is important to note that heterocyclic nitrogen compounds can sometimes be challenging to combust completely, requiring optimized oxidation conditions.[7]
Visualizing the Elemental Analysis Workflow
The following diagram illustrates the key stages of the elemental analysis process.
Caption: A flowchart illustrating the key stages of CHN elemental analysis.
Conclusion
Elemental analysis is an indispensable tool for the verification of the empirical formula of newly synthesized compounds like this compound. By understanding the theoretical composition, comparing with data from analogous structures, and adhering to a rigorous experimental protocol, researchers can confidently ascertain the purity and elemental makeup of their materials. The convergence of theoretical calculations and precise experimental data provides a solid foundation for further chemical and biological investigations.
References
-
MDPI. (2015, June 8). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Available from: [Link]
-
Paper Publications. (2020, March). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available from: [Link]
-
IUCr Journals. (2025, October 15). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its chloro-substituted analogue. Available from: [Link]
-
PubMed. (2014, September 12). Design, synthesis and characterization of fluoro substituted novel pyrazolylpyrazolines scaffold and their pharmacological screening. Available from: [Link]
-
Growing Science. (2019, May 28). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Available from: [Link]
-
PMC. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Available from: [Link]
-
Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial activity of Substituted Pyrazole based Heterocyclic compounds. Available from: [Link]
-
PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. Available from: [Link]
-
PMC - NIH. An International Study Evaluating Elemental Analysis. Available from: [Link]
-
MDPI. (2025, August 6). Synthesis and Antibacterial Activiy of 1H-Pyrazolo[3,4-b]pyrazine and -pyridine Derivatives. Available from: [Link]
-
PMC. (2023, September 4). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available from: [Link]
-
ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Available from: [Link]
-
MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
